molecular formula C4H3NSi2 B14552331 CID 78065485

CID 78065485

Cat. No.: B14552331
M. Wt: 121.24 g/mol
InChI Key: AOZGPYYBMCBGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A comprehensive introduction to CID 78065485 would typically include:

  • Chemical identity: IUPAC name, molecular formula, molecular weight, and structural classification.
  • Physicochemical properties: LogP (partition coefficient), solubility, polarity (TPSA), and spectroscopic data (e.g., NMR, MS).
  • Biological relevance: Known pharmacological activities, metabolic pathways, or toxicological profiles.
  • Synthetic accessibility: Reaction conditions, precursors, and yield if synthesized.

Properties

Molecular Formula

C4H3NSi2

Molecular Weight

121.24 g/mol

InChI

InChI=1S/C4H3NSi2/c1-3-6-5-7-4-2/h1-2,5H

InChI Key

AOZGPYYBMCBGTI-UHFFFAOYSA-N

Canonical SMILES

C#C[Si]N[Si]C#C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact steps and conditions depend on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired chemical transformations. Solvents and catalysts play a crucial role in facilitating these reactions.

Chemical Reactions Analysis

CID 78065485 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives of the original compound.

Scientific Research Applications

CID 78065485 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 78065485 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.

Comparison with Similar Compounds

Example Table 1: Basic Properties of CID 78065485

Property Value/Description
Molecular Formula [Not available]
Molecular Weight [Not available]
LogP (iLOGP) [Not available]
Solubility (Water) [Not available]
TPSA [Not available]

Note: No data for this compound is retrievable from the provided evidence.

Comparison with Similar Compounds

A robust comparison would involve structurally or functionally analogous compounds, such as those with shared pharmacophores, biological targets, or metabolic pathways. Key parameters for comparison include:

  • Structural similarities/differences : Core scaffolds, functional groups, stereochemistry.
  • Physicochemical properties : LogP, solubility, bioavailability scores.
  • Biological activity : Efficacy, selectivity, toxicity.
  • Synthetic routes : Complexity, yield, scalability.

Example Table 2: Comparative Analysis

Compound (CID) Molecular Weight LogP Solubility (mg/mL) Bioavailability Score Key Functional Groups
This compound N/A N/A N/A N/A N/A
CID 5469634 (Example) 316.4 5.2 0.12 0.55 Carboxylic acid, alkene
CID 123908 (Example) 208.1 -1.3 86.7 0.85 Hydroxy, carboxylic acid

Note: Data for this compound is absent in the evidence. Example compounds (CID 5469634, CID 123908) are cited from and for illustrative purposes only .

Research Findings and Limitations

  • Structural insights : Overlay studies (e.g., 3D alignment with steroids or bile acids) could highlight binding interactions or steric hindrance .
  • Activity cliffs: Minor structural changes (e.g., substitution patterns) might drastically alter biological activity, as seen in betulin-derived inhibitors .
  • Synthetic challenges : High molecular weight or poor solubility (e.g., LogP >5) may limit drug-likeness, requiring formulation optimization .

Key Limitations :

No experimental data for this compound is available in the evidence.

Comparisons rely on hypothetical frameworks rather than empirical results.

Recommendations for Future Studies

To address knowledge gaps:

  • Conduct high-throughput screening to assess bioactivity (e.g., enzyme inhibition, receptor binding).
  • Perform ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) using in silico tools or in vitro assays .
  • Explore structure-activity relationships (SAR) via synthetic modification of core moieties .

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